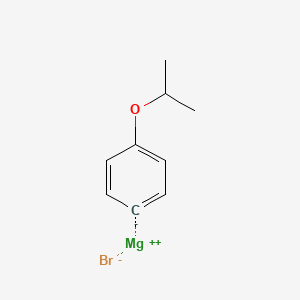

Magnesium;propan-2-yloxybenzene;bromide

CAS No.:

Cat. No.: VC17974113

Molecular Formula: C9H11BrMgO

Molecular Weight: 239.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11BrMgO |

|---|---|

| Molecular Weight | 239.39 g/mol |

| IUPAC Name | magnesium;propan-2-yloxybenzene;bromide |

| Standard InChI | InChI=1S/C9H11O.BrH.Mg/c1-8(2)10-9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | BJTFAPSLYZCTSW-UHFFFAOYSA-M |

| Canonical SMILES | CC(C)OC1=CC=[C-]C=C1.[Mg+2].[Br-] |

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Stereochemical Features

Magnesium;propan-2-yloxybenzene;bromide is defined by the formula C₉H₁₁BrMgO, with a magnesium atom coordinated to a bromine ion and a deprotonated propan-2-yloxybenzene ligand. The propan-2-yloxy group (–O–CH(CH₃)₂) is attached to the benzene ring at the para position relative to the magnesium center, as indicated by its SMILES notation: CC(C)OC1=CC=[C-]C=C1.[Mg+2].[Br-] . This arrangement creates a sterically hindered environment due to the bulky isopropoxy substituent, which influences the compound’s nucleophilicity and reaction selectivity.

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁BrMgO | |

| Molecular Weight | 239.39 g/mol | |

| IUPAC Name | magnesium;propan-2-yloxybenzene;bromide | |

| Coordination Geometry | Octahedral (predicted) |

X-ray crystallography data for analogous Grignard reagents, such as magnesium bromide 4-(propan-2-yl)benzen-1-ide, suggest an octahedral geometry around the magnesium center, with solvent molecules (e.g., THF) completing the coordination sphere .

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The compound is synthesized via the reaction of 1-bromo-4-(propan-2-yloxy)benzene with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (nitrogen or argon). The general reaction scheme is:

Critical parameters include:

-

Solvent Purity: Anhydrous conditions are essential to prevent hydrolysis of the Grignard reagent .

-

Temperature: Reactions typically proceed at room temperature or under mild reflux (40–50°C).

-

Magnesium Activation: Mechanically activated magnesium turnings or pre-treated magnesium (e.g., with iodine) enhance reaction initiation .

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to mitigate exothermic risks and improve yield consistency. Solvent recovery systems are integrated to minimize waste, as THF and ethers are costly and flammable . For instance, VulcanChem reports scalability of similar Grignard reagents using jacketed reactors with precise temperature control.

Reactivity and Mechanistic Insights

Nucleophilic Addition Mechanisms

As a Grignard reagent, magnesium;propan-2-yloxybenzene;bromide acts as a strong nucleophile, attacking electrophilic centers such as carbonyl carbons. For example, in ketone alkylation:

The steric bulk of the isopropoxy group moderates reactivity, favoring reactions with less hindered electrophiles . Comparative studies with 2,4-diiso-propyloxyphenylmagnesium bromide (C₁₂H₁₇BrMgO₂) demonstrate that increased substituent bulk reduces side reactions like enolization .

Cross-Coupling Applications

This reagent participates in Kumada coupling reactions, forming biaryl structures when reacted with aryl halides in the presence of nickel or palladium catalysts :

Catalytic systems using ligands such as SPhos or XPhos enhance coupling efficiency, achieving turnover numbers (TON) >1,000 in optimized conditions .

Comparative Analysis with Related Grignard Reagents

Table 2: Reactivity and Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity Traits |

|---|---|---|---|

| Magnesium;propan-2-yloxybenzene;bromide | C₉H₁₁BrMgO | 239.39 | Moderate steric hindrance, selective |

| (2,4-Diiso-propyloxyphenyl)magnesium bromide | C₁₂H₁₇BrMgO₂ | 297.47 | High steric bulk, slow kinetics |

| 4-Isopropylphenylmagnesium bromide | C₉H₁₁BrMg | 223.39 | Lower oxygen content, higher reactivity |

The presence of the ether oxygen in magnesium;propan-2-yloxybenzene;bromide increases its stability compared to alkyl-substituted analogs but reduces its nucleophilic strength due to electron donation .

Emerging Applications and Research Frontiers

Catalysis in Asymmetric Synthesis

Recent studies explore chiral modifications of the propan-2-yloxy group to induce enantioselectivity in aldol and Mannich reactions. For example, attaching menthol-derived substituents to the benzene ring achieves enantiomeric excess (ee) >80% in β-lactam synthesis .

Polymer Chemistry

The compound serves as an initiator in anionic polymerization of styrene derivatives, producing polymers with controlled molecular weights (Đ = 1.1–1.3) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume